1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
Description
This compound belongs to the thienoimidazole sulfone class, characterized by a fused thiophene-imidazole ring system with a 5,5-dioxide moiety. The thiol (-SH) group at position 2 enhances nucleophilic reactivity, making it a candidate for further functionalization or coordination chemistry.
Properties
IUPAC Name |
3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-8-2-4-9(5-3-8)14-11-7-18(15,16)6-10(11)13-12(14)17/h2-5,10-11H,6-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEVVJJQOLCHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a compound belonging to the thieno[3,4-d]imidazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H21N3O3S2
- Molecular Weight : 367.5 g/mol
This compound features a thieno[3,4-d]imidazole core with a 5,5-dioxide moiety that enhances its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the thieno[3,4-d]imidazole framework exhibit significant biological activities including:
- Antimicrobial properties : Studies have shown that derivatives of thieno[3,4-d]imidazoles possess antimicrobial activity against various bacterial strains.
- Anticancer potential : Some analogs have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme inhibition : The compound has been studied for its ability to inhibit specific enzymes like farnesyltransferase (FT), which plays a crucial role in cancer cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes. For instance, it has been shown to inhibit farnesyltransferase with IC50 values indicating potent activity.
- Cytotoxicity in Cancer Cells : In vitro studies reveal that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.
- Antimicrobial Mechanisms : The presence of sulfur in its structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Activity
A study published in PubMed highlighted that thieno[3,4-d]imidazole derivatives exhibit significant anticancer properties. One derivative showed an IC50 value of 24 nM against farnesyltransferase and demonstrated an 85% phenotypic reversion in Ras-transformed cells at a concentration of 1.25 µM .
Antimicrobial Efficacy
Research conducted on various thieno[3,4-d]imidazole compounds indicated that they possess broad-spectrum antimicrobial activity. For example, in a study evaluating the efficacy against Gram-positive and Gram-negative bacteria, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at specific positions on the thieno[3,4-d]imidazole ring can significantly enhance biological activity. For instance:
- Substituents at the 4-position of the benzene ring were found crucial for enzyme inhibitory activity .
- A hydrophobic group linked through an amide or urea linkage was also important for potent inhibition .
Data Table: Biological Activities of Thieno[3,4-d]Imidazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., methyl): The 4-methylphenyl group in the target compound likely enhances solubility in nonpolar solvents compared to halogenated analogs () . Halogen Substituents (Br, Cl): Bromine and chlorine increase molecular weight and may improve binding to hydrophobic pockets in biological targets (e.g., enzymes) via halogen bonding .
Functional Group Variations :
- Thiol (-SH) vs. Thione (=S) : The thiol group in the target compound offers redox activity (e.g., disulfide formation), whereas thione derivatives () are more stable but less reactive .
Synthetic Routes :
- Nucleophilic substitution of methylsulfanyl groups () or condensation with aldehydes () are common strategies for imidazole-based systems . Microwave-assisted synthesis () could reduce reaction times for the target compound .
Crystallography and Structural Analysis :
- SHELX and ORTEP () are widely used for determining crystal structures of related compounds, enabling insights into conformational preferences (e.g., planarity of fused rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
